molecular formula C14H12N2O6Se2 B1608936 Bis(4-methoxy-2-nitrophenyl)diselenide CAS No. 35350-45-9

Bis(4-methoxy-2-nitrophenyl)diselenide

Cat. No. B1608936
CAS RN: 35350-45-9
M. Wt: 462.2 g/mol
InChI Key: DAZKGVAWZDEFEZ-UHFFFAOYSA-N
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Description

Bis(4-methoxy-2-nitrophenyl)diselenide is a chemical compound with the molecular formula C14H12N2O6Se2 and a molecular weight of 462.2 .


Physical And Chemical Properties Analysis

Bis(4-methoxy-2-nitrophenyl)diselenide has a molecular weight of 462.2 . Other physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Bis(4-methoxy-2-nitrophenyl)diselenide has been utilized as a key intermediate in the synthesis of heterocyclic compounds. For instance, its reduction by samarium(II) iodide produces active intermediates in situ, which react with α-halocarboxylic derivatives to yield products like 2H-1,4-benzothiazin-3(4H)-ones and 2H-1,4-benzoselenazin-3(4H)-ones under mild conditions (Zhong & Zhang, 2001).

Antimicrobial and Antiviral Properties

Research has explored the antimicrobial and antiviral properties of derivatives of Bis(4-methoxy-2-nitrophenyl)diselenide. A reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with various nucleophiles has been studied as a route to new antimicrobial and antiviral diphenyl diselenides. These compounds exhibited high activity against Gram-positive bacteria and demonstrated moderate activity against certain viruses (Giurg et al., 2017).

Antioxidant Activity

Diselenide compounds, including variants of Bis(4-methoxy-2-nitrophenyl)diselenide, have been synthesized and evaluated for their antioxidant properties. For example, studies have shown that certain diselenide compounds exhibit glutathione peroxidase-like antioxidant activities, which are significant for biological applications (Yadav et al., 2023).

Material Science Applications

In material science, bis(2-aminophenyl) diselenide, a related compound, has been studied for its structural properties and potential applications. The investigation of its crystal structure and vibrational spectroscopy could inform the design of new materials with specific electronic or optical properties (Helios et al., 2011).

Catalytic Applications

Ruthenium(II) complexes with phenylselenium groups, deriving from the same chemical family, have shown potential in activating molecular oxygen to form higher-valent Ru–O–Se bonds, illustrating the role of such compounds in catalysis and potentially green chemistry (Shen et al., 2016).

properties

IUPAC Name

4-methoxy-1-[(4-methoxy-2-nitrophenyl)diselanyl]-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6Se2/c1-21-9-3-5-13(11(7-9)15(17)18)23-24-14-6-4-10(22-2)8-12(14)16(19)20/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZKGVAWZDEFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6Se2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369930
Record name Bis(4-methoxy-2-nitrophenyl)diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-methoxy-2-nitrophenyl)diselenide

CAS RN

35350-45-9
Record name Bis(4-methoxy-2-nitrophenyl)diselenide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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